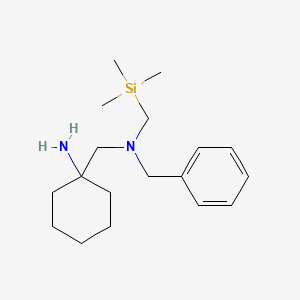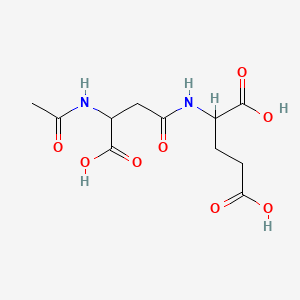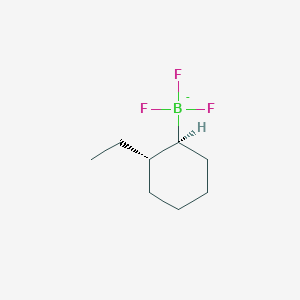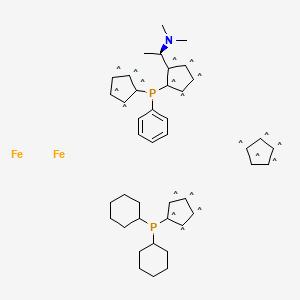![molecular formula C11H22NO5S+ B12060309 Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)
Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium is a zwitterionic monomer known for its unique properties. This compound is used in the synthesis of polysulfobetaines, which are electrically neutral polymers containing both cationic and anionic groups within a single monomer unit. These polymers exhibit interesting properties such as resistance to electrolytes in saline solutions, biocompatibility, and blood compatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium involves the reaction of 1,3-propane sultone with dimethylaminoethyl methacrylate in the presence of acetonitrile. The reaction is typically carried out at room temperature (25°C) for 12 hours, followed by a standing period of 36 hours to allow the formation of a white precipitate. The precipitate is then filtered, centrifuged, and rinsed with acetonitrile and acetone to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced as a crystalline powder, which is then stored in a cool, dry place to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium undergoes various chemical reactions, including:
Polymerization: The compound can undergo polymerization due to the presence of the methacrylate group, forming polysulfobetaines.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Polymerization: Inverse suspension polymerization is commonly used to synthesize polysulfobetaines from this compound.
Substitution Reactions: Common reagents include nucleophiles that can attack the sulfonate group, leading to the formation of substituted products.
Major Products Formed
Polysulfobetaines: These are the primary products formed during the polymerization of this compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of zwitterionic polymers, which have applications in various fields due to their unique properties.
Medicine: Its blood compatibility allows for its use in medical devices and implants.
Wirkmechanismus
The mechanism of action of Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium involves its ability to form zwitterionic structures. These structures exhibit unique interactions with biological molecules, leading to their biocompatibility and blood compatibility. The compound’s molecular targets include enzymes and other proteins, where it can modulate their conformation and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacryloyloxyethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound is similar in structure and properties, used in the synthesis of polysulfobetaines.
N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylammonium betaine: Another similar compound with applications in polymer synthesis.
Uniqueness
Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium is unique due to its specific combination of functional groups, which confer its zwitterionic nature and make it highly suitable for applications requiring biocompatibility and blood compatibility. Its ability to undergo polymerization and substitution reactions further enhances its versatility in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-sulfopropyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIDFOKQCVACE-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO5S+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)








![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)


